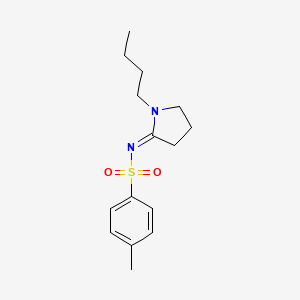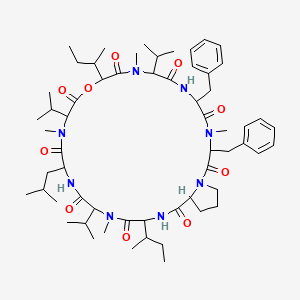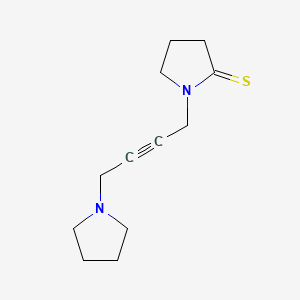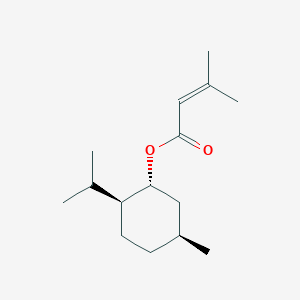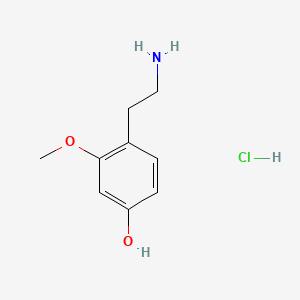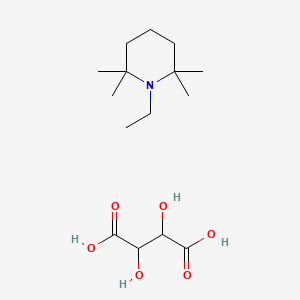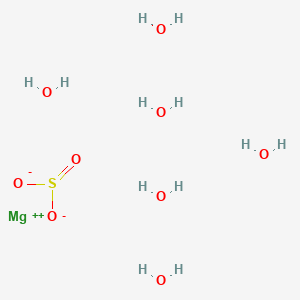
Magnesium sulfite hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium sulfite hexahydrate is a chemical compound with the formula MgSO₃·6H₂O. It is the magnesium salt of sulfurous acid and is most commonly found in its hexahydrate form. This compound is known for its solubility in water and its ability to form different hydrates depending on the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium sulfite hexahydrate can be synthesized by reacting magnesium hydroxide (Mg(OH)₂) with sulfur dioxide (SO₂) in the presence of water. The reaction is as follows: [ \text{Mg(OH)}_2 + \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{MgSO}_3·6\text{H}_2\text{O} ] This reaction must be conducted at temperatures below 40°C to ensure the formation of the hexahydrate. If the temperature exceeds 40°C, magnesium sulfite trihydrate (MgSO₃·3H₂O) is formed instead .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of flue gas desulfurization processes. Sulfur dioxide is absorbed in a suspension containing magnesium sulfite and magnesium sulfate, which is then neutralized by magnesite. The resulting solution is crystallized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Magnesium sulfite hexahydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium sulfate (MgSO₄).
Reduction: It can be reduced to elemental sulfur under certain conditions.
Substitution: It can react with acids to form magnesium salts and sulfurous acid.
Common Reagents and Conditions
Oxidation: In the presence of oxygen or oxidizing agents, this compound can be converted to magnesium sulfate.
Reduction: Reducing agents such as hydrogen gas can reduce magnesium sulfite to elemental sulfur.
Substitution: Strong acids like hydrochloric acid (HCl) can react with magnesium sulfite to form magnesium chloride (MgCl₂) and sulfurous acid (H₂SO₃).
Major Products Formed
Oxidation: Magnesium sulfate (MgSO₄)
Reduction: Elemental sulfur (S)
Substitution: Magnesium chloride (MgCl₂) and sulfurous acid (H₂SO₃)
Scientific Research Applications
Magnesium sulfite hexahydrate has various applications in scientific research:
Chemistry: It is used as a reagent in chemical synthesis and analysis.
Biology: It is used in studies related to cellular respiration and metabolic pathways.
Industry: It is used in the paper and pulp industry for bleaching and as a preservative in food processing
Mechanism of Action
The mechanism by which magnesium sulfite hexahydrate exerts its effects involves its ability to release sulfur dioxide (SO₂) under certain conditions. This release can lead to the formation of sulfurous acid (H₂SO₃), which has various chemical and biological effects. The compound can also interact with cellular components, affecting metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Magnesium sulfate (MgSO₄):
Calcium sulfite (CaSO₃): Used in water treatment and as a preservative.
Sodium sulfite (Na₂SO₃): Commonly used in the food industry as a preservative and antioxidant.
Uniqueness
Magnesium sulfite hexahydrate is unique due to its specific hydration state and its ability to form different hydrates depending on the temperature. Its solubility and reactivity also make it distinct from other similar compounds .
Properties
CAS No. |
13446-29-2 |
|---|---|
Molecular Formula |
H12MgO9S |
Molecular Weight |
212.46 g/mol |
IUPAC Name |
magnesium;sulfite;hexahydrate |
InChI |
InChI=1S/Mg.H2O3S.6H2O/c;1-4(2)3;;;;;;/h;(H2,1,2,3);6*1H2/q+2;;;;;;;/p-2 |
InChI Key |
KLIKMSKEFPRHEE-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.[O-]S(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


